molecular formula C19H25NO4 B3052711 11-(1,3-dioxoisoindol-2-yl)undecanoic Acid CAS No. 4403-42-3

11-(1,3-dioxoisoindol-2-yl)undecanoic Acid

Cat. No.: B3052711
CAS No.: 4403-42-3
M. Wt: 331.4 g/mol
InChI Key: KKNSERPTIKUDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(1,3-dioxoisoindol-2-yl)undecanoic Acid is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • The synthesis of derivatives related to 11-(1,3-dioxoisoindol-2-yl)undecanoic acid has been explored for various applications. For instance, the synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid showcases its potential in antioxidant properties (Lodyato et al., 2003).

Antioxidant Activity

  • Alkyl 11-anilino-10-hydroxy undecanoates, derived from 10-undecenoic acid, were evaluated for their antioxidant activity. These compounds showed promising results in enhancing the antioxidant properties in lubricant formulations (Geethanjali et al., 2013).

Bioelectronic Device Application

  • In the development of bioelectronic devices, cytochrome c/11-mercapto-undecanoic acid on gold substrates has been investigated, proving its efficiency in immobilization and retention of redox properties, crucial for biomemory devices (Lee et al., 2009).

Chemo-Enzymatic Synthesis

  • The chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid has been studied, showcasing a method for creating derivatives with potential for various applications, including the synthesis of 1,11-undecanedioic acid (Jang et al., 2016).

Corrosion Inhibition Efficiency

  • 11-Cyano undecanoic acid phenylamide derivatives have been studied for their corrosion inhibition effects, with density functional approach calculations suggesting a correlation between molecular structure and inhibition efficiency (Sagdinc & Kara, 2014).

Self-Healing Hydrogel

  • An amino-acid-based self-healing hydrogel, incorporating 11-(4-(pyrene-1-yl)butanamido)undecanoic acid, demonstrated the potential for modulating self-healing properties by including carbon-based nanomaterials (Roy et al., 2013).

Polymer Synthesis

  • Partially or fully biosourced (co)polyamides, using 11-aminoundecanoic acid and other monomers, have been synthesized for potential use as UV powder coatings, highlighting the versatility of these fatty acid derivatives (Rejaibi et al., 2015).

Properties

IUPAC Name

11-(1,3-dioxoisoindol-2-yl)undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c21-17(22)13-7-5-3-1-2-4-6-10-14-20-18(23)15-11-8-9-12-16(15)19(20)24/h8-9,11-12H,1-7,10,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNSERPTIKUDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374443
Record name SBB016642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-42-3
Record name SBB016642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid
Reactant of Route 2
Reactant of Route 2
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid
Reactant of Route 3
Reactant of Route 3
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid
Reactant of Route 4
Reactant of Route 4
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid
Reactant of Route 5
Reactant of Route 5
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid
Reactant of Route 6
Reactant of Route 6
11-(1,3-dioxoisoindol-2-yl)undecanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.